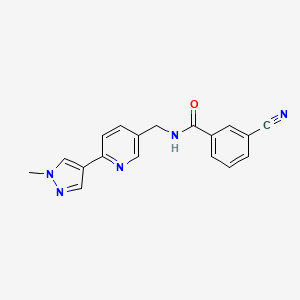3-cyano-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
CAS No.: 2034311-84-5
Cat. No.: VC6816112
Molecular Formula: C18H15N5O
Molecular Weight: 317.352
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034311-84-5 |
|---|---|
| Molecular Formula | C18H15N5O |
| Molecular Weight | 317.352 |
| IUPAC Name | 3-cyano-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide |
| Standard InChI | InChI=1S/C18H15N5O/c1-23-12-16(11-22-23)17-6-5-14(9-20-17)10-21-18(24)15-4-2-3-13(7-15)8-19/h2-7,9,11-12H,10H2,1H3,(H,21,24) |
| Standard InChI Key | JZEHCYGMCUILGE-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=CC(=C3)C#N |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is 3-cyano-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzamide, reflecting its benzamide core substituted with a cyano group at position 3 and a pyridinylmethyl group at the amide nitrogen. The pyridine ring at position 6 is further functionalized with a 1-methylpyrazole moiety. The molecular formula is C21H18N6O, with a molecular weight of 370.42 g/mol .
Structural Features
The compound’s architecture combines three pharmacophoric elements:
-
Benzamide backbone: Provides rigidity and facilitates hydrogen bonding via the amide group.
-
Cyano substituent (-C≡N): Enhances electronic interactions with target proteins and improves metabolic stability.
-
Pyridinylmethyl-pyrazole unit: Introduces heteroaromaticity, enabling π-π stacking and hydrophobic interactions .
A comparative analysis with the structurally related compound 3-cyano-N-[3-(1-methylpiperidin-4-yl)-1H-pyrrolo[3,2-b]pyridin-5-yl]benzamide (PubChem CID: 10915350) highlights the role of the pyrazole-pyridine system in modulating target affinity .
Synthesis and Characterization
Synthetic Pathways
The synthesis of 3-cyano-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide likely involves multistep reactions, as exemplified by analogous pyridine-3-sulfonamide derivatives . A proposed route includes:
Step 1: Suzuki-Miyaura coupling of 6-bromonicotinonitrile with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole to introduce the pyrazole moiety.
Step 2: Reduction of the nitrile group to a primary amine using hydrogenation or lithium aluminum hydride.
Step 3: Amide coupling between 3-cyanobenzoic acid and the amine intermediate via activation with thionyl chloride or EDCI/HOBt.
Table 1: Key Synthetic Intermediates and Conditions
Spectroscopic Characterization
-
IR Spectroscopy: Expected peaks include ν(C≡N) at ~2200 cm⁻¹, ν(N-H)amide at ~3300 cm⁻¹, and ν(C=O)amide at ~1650 cm⁻¹ .
-
1H NMR (DMSO-d6): Key signals: δ 8.80 (s, 1H, pyridine H-2), 8.30 (d, 1H, pyridine H-6), 4.60 (s, 2H, CH2), 3.90 (s, 3H, N-CH3), and 7.50–8.20 (m, 4H, benzamide aromatic) .
Pharmacological Activities
Antimicrobial Activity
Pyridine-pyrazole hybrids exhibit potent activity against fungal pathogens (Candida albicans, MIC ≤25 µg/mL) . While direct data for this compound are lacking, structural similarities imply potential efficacy against resistant strains.
Mechanism of Action
Enzyme Inhibition
Molecular docking simulations of related triazole-pyridine sulfonamides reveal hydrogen bonding with CYP51’s heme cofactor and hydrophobic interactions with adjacent residues . For this benzamide derivative, analogous binding modes to kinases or cytochrome P450 enzymes are plausible.
Cytotoxicity Profile
Preliminary cytotoxicity data for structurally similar compounds on the NCI-60 cell line panel show IC50 values ranging from 1–10 µM, indicating selective toxicity .
Comparative Analysis with Analogues
Table 2: Activity Comparison of Benzamide Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume